molecular formula C20H21N5O2 B12939124 Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- CAS No. 153473-53-1

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-

Cat. No.: B12939124
CAS No.: 153473-53-1
M. Wt: 363.4 g/mol
InChI Key: FNDQRFSLHZLXNS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- is a synthetically engineered molecule with a molecular weight of 391.46 g/mol . Its IUPAC name, N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide , delineates the core structure: an acetamide group bound to a pyridinyl moiety, which is further substituted with a piperazinyl ring linked to an indole-2-carbonyl unit . The compound’s identity is codified under multiple identifiers, including CAS numbers 337920-15-7 and 153473-54-2 , as well as database entries such as CHEMBL6904 and DTXSID50165335 .

Property Value
CAS Registry Number 337920-15-7, 153473-54-2
Molecular Formula $$ \text{C}{22}\text{H}{25}\text{N}{5}\text{O}{2} $$
Molecular Weight 391.46 g/mol
IUPAC Name N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide
Key Synonyms CHEMBL6904, DTXSID50165335

The structural complexity arises from the fusion of three pharmacophoric elements:

  • A pyridine ring at position 3, which contributes aromatic stacking potential.
  • A piperazine moiety functionalized with an indole-2-carbonyl group, enhancing hydrogen-bonding capacity.
  • An N-ethyl acetamide side chain , modulating lipophilicity and metabolic stability .

Historical Context of Piperazine-Indole Hybrid Development

The synthesis of piperazine-indole hybrids emerged in the late 20th century as part of efforts to optimize drug-like properties in central nervous system (CNS) and oncology therapeutics. Piperazine, a six-membered diamine ring, gained prominence for its conformational flexibility and ability to improve aqueous solubility, while indole’s prevalence in natural products (e.g., serotonin, vinca alkaloids) made it a cornerstone of heterocyclic drug design .

Early hybrids focused on combining piperazine with indole derivatives to target serotonin and dopamine receptors. For example, 1-(indolyl-2-carbonyl)piperazine derivatives were explored as 5-HT$$_{1A}$$ receptor modulators in the 1990s . The addition of acetamide and pyridine groups, as seen in the subject compound, marked a shift toward kinase inhibition and allosteric modulation strategies in the 2000s . This evolution reflects the growing emphasis on polypharmacology—designing molecules capable of engaging multiple targets—while maintaining synthetic feasibility .

Significance in Heterocyclic Compound Research

The integration of indole, piperazine, and pyridine in this compound underscores three key advancements in heterocyclic chemistry:

  • Diverse Binding Modes : The indole-2-carbonyl group enables π-π stacking with aromatic residues in enzyme active sites, while the piperazine nitrogen atoms facilitate hydrogen bonding .
  • Tunable Physicochemical Properties : The N-ethyl acetamide side chain balances hydrophilicity and membrane permeability, addressing limitations of earlier indole derivatives .
  • Scaffold Versatility : Modular substitutions on the pyridine and piperazine rings allow systematic structure-activity relationship (SAR) studies, as demonstrated in kinase inhibitor libraries .

Recent studies highlight its potential as a template for tyrosine kinase inhibitors and G protein-coupled receptor (GPCR) modulators , with structural analogs showing activity in preclinical cancer models . The compound’s hybrid architecture exemplifies modern strategies to overcome pharmacokinetic hurdles in drug discovery, positioning it as a valuable case study in rational heterocyclic design.

Properties

CAS No.

153473-53-1

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide

InChI

InChI=1S/C20H21N5O2/c1-14(26)22-17-7-4-8-21-19(17)24-9-11-25(12-10-24)20(27)18-13-15-5-2-3-6-16(15)23-18/h2-8,13,23H,9-12H2,1H3,(H,22,26)

InChI Key

FNDQRFSLHZLXNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A common and effective method for preparing the amide linkage in this compound is the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) in the presence of additives like hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency and reduce side reactions.

  • Procedure Example:
    • The indole-2-carboxylic acid derivative is activated by CDI or DCC in an aprotic solvent such as dichloromethane (DCM) at room temperature.
    • The piperazine derivative is then added, and the mixture is stirred for several hours (typically 12 hours) at 25-30°C.
    • Triethylamine or another base is often added to neutralize the generated acid and drive the reaction forward.
    • The reaction mixture is filtered to remove urea byproducts, and the organic layer is washed with aqueous sodium chloride solution to remove impurities.
    • Solvent removal under reduced pressure yields the crude amide product.

This method is supported by patent literature describing similar acetamide derivatives, where the reaction conditions include stirring at 25-30°C for 12 hours with DCC and HOBt in DCM, followed by filtration and extraction steps.

Substitution on Piperazine and Pyridine Rings

  • The piperazine nitrogen is selectively acylated with the indole-2-carbonyl chloride or activated acid derivative.
  • The pyridinyl moiety is introduced via nucleophilic substitution or coupling reactions, often starting from 2-chloro- or 3-bromopyridine derivatives.
  • The acetamide group is introduced by reaction of the pyridinyl amine with chloroacetyl chloride or via direct amidation using acetic anhydride or acetic acid derivatives under basic conditions.

Crystallization and Purification

  • Crystallization is a critical step to obtain the compound in a pure and stable form.
  • Solvent systems such as n-heptane, ethyl acetate, acetone, or mixtures thereof are used.
  • Temperature control is essential: initial dissolution at elevated temperatures (100-150°C) followed by slow cooling to below 40°C or even 0-5°C to induce crystallization.
  • Stirring times range from 2 to 24 hours to ensure complete crystallization.
  • Filtration and washing with cold solvents remove impurities and yield crystalline forms with defined polymorphic characteristics.

Data Table: Typical Reaction Conditions for Key Steps

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Activation of acid DCC or CDI, HOBt, triethylamine Dichloromethane (DCM) 25-30°C 12 hours Stirring, inert atmosphere preferred
Amide coupling Piperazine derivative + activated acid DCM or ethyl acetate 25-30°C 12 hours Filtration to remove urea byproducts
Acetamide introduction Chloroacetyl chloride + pyridinyl amine + base Benzene or ethanol 0-30°C 2-5 hours Controlled addition, basic conditions
Crystallization n-Heptane, acetone, ethyl acetate Mixed solvents 0-150°C (stepwise) 2-24 hours Slow cooling, stirring for purity

Research Findings and Optimization Notes

  • The use of hydrocarbon solvents such as n-heptane is preferred for crystallization due to their ability to yield distinct polymorphic forms with better stability and purity.
  • Reaction temperatures for amide bond formation are optimized around 25-30°C to balance reaction rate and minimize side reactions.
  • The addition of bases like triethylamine is crucial to neutralize acids formed during coupling and to improve yields.
  • Multi-step synthesis requires careful purification at each stage to avoid carryover of impurities that can affect biological activity and compound stability.
  • Spectroscopic methods (IR, PXRD, DSC) are employed to characterize the crystalline forms and confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced piperazine derivatives, and modified pyridine derivatives .

Scientific Research Applications

Anticancer Research

Acetamide derivatives have been extensively studied for their anticancer properties. The indole structure is known to interact with various biological targets, influencing cellular pathways related to cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth by modulating enzyme activities involved in cancer metabolism.

Case Study:

  • A study demonstrated that derivatives of acetamide with indole moieties exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that acetamide derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Data Table: Biological Activity Overview

Compound Activity Type Target Pathway Reference
Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-AnticancerEnzyme inhibition
Acetamide Derivative XAntimicrobialCell membrane disruption

Synthetic Routes

Several synthetic methods have been developed for producing Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-. A notable method involves the reaction of 1H-indole-2-carboxylic acid with piperazine derivatives under controlled conditions.

Synthesis Steps

  • Reflux Reaction: 1H-indole-2-carboxylic acid is reacted with piperazine in the presence of acetic anhydride.
  • Purification: The product is purified through recrystallization to obtain high yields.

Pharmacological Insights

The pharmacological profile of this compound is enhanced by its unique combination of functional groups. The presence of the indole moiety allows for interaction with various receptors, potentially leading to therapeutic effects in conditions like inflammation and neurodegenerative diseases.

Mechanism of Action:
The compound likely acts by modulating receptor activity and influencing signaling pathways associated with disease states. Its ability to cross the blood-brain barrier further enhances its potential in treating neurological disorders.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Acetamide Moieties

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)
  • Structure: Features a pyridine ring substituted with a methyl group and an acetamide linked to a cyanophenyl group.
  • Biological Activity : Exhibits strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 .
N-Ethyl Analog (CAS 153473-54-2)
  • Structure : Ethyl substitution on the acetamide nitrogen instead of methyl.
  • Properties : Higher molecular weight (391.47 g/mol) and logP (predicted >2.0), suggesting increased lipophilicity .

Heterocyclic Variations: Indole vs. Benzimidazole/Triazole

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)acetamide Derivatives
  • Synthesis : Uses EDCI/HOBt coupling in DMF, yielding products with TPSA >100 Ų, indicating higher polarity .
  • Activity : Designed as kinase inhibitors; the triazole group may enhance hydrogen bonding compared to the indole in the target compound .
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methylphenyl)acetamide (2e)
  • Structure : Triazole ring replaces the indole-piperazine system.
  • Synthesis : Microwave-assisted reaction (30% yield), lower than typical indole-based syntheses .
  • Characterization : IR shows N-H and C=O stretches at 3280 cm⁻¹ and 1680 cm⁻¹, similar to the target compound .

Pharmacologically Active Analogues

Compound 49 (Kinase Inhibitor)
  • Structure : Contains a trifluoromethylphenyl group and ethylpiperazine.
  • Activity : Inhibits MNK kinases; synthesized via Suzuki coupling (51% yield) .
  • Comparison : The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the target compound’s indole system .
SARS-CoV-2 Protease Binders (e.g., 5RH3)
  • Structure : Chlorophenyl and propenamide substituents on pyridine.
  • Binding Mode : Pyridine occupies a hydrophobic pocket, while the linker forms H-bonds with ASN142/GLN189, similar to the target compound’s piperazine interactions .

Biological Activity

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including an acetamide moiety, an indole carbonyl group, and a piperazine ring. Its intricate molecular structure is characterized by nitrogen-containing heterocycles and aromatic systems, which are often associated with significant pharmacological properties. The molecular formula is C19H22N4OC_{19}H_{22}N_{4}O with a molecular weight of approximately 350.41 g/mol.

Antimicrobial Activity

Research indicates that acetamide derivatives exhibit varying degrees of antimicrobial activity. For instance, structural modifications in acetamides have shown enhanced efficacy against both gram-positive and gram-negative bacteria. A study highlighted that certain derivatives demonstrated moderate activity against specific bacterial strains, particularly when multiple methoxy groups were present alongside the piperazine moiety .

Anticancer Potential

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- has been investigated for its anticancer properties. A notable study focused on the inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in various tumors and correlates with poor prognosis. Compounds derived from this acetamide exhibited significant antiproliferative activity against glioblastoma cells (U87MG), suggesting potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibiting BChE can enhance cholinergic neurotransmission, making it a promising target for Alzheimer's therapeutics. Some derivatives showed high inhibition rates, indicating their potential as effective therapeutic agents against neurodegenerative diseases .

The mechanism of action for Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- involves its interaction with specific biological targets. The indole ring system allows the compound to bind to various receptors, influencing cellular pathways related to apoptosis and cell proliferation. The presence of the piperazine ring enhances binding affinity to biological targets due to its ability to form hydrogen bonds and ionic interactions.

Synthetic Routes

The synthesis of this acetamide typically involves several key steps:

  • Formation of the Indole Moiety : Indoles can be synthesized through Fischer indole synthesis or other methods involving phenylhydrazine.
  • Piperazine Ring Formation : This is achieved through nucleophilic substitution reactions involving dihaloalkanes.
  • Coupling Reactions : The indole and piperazine moieties are coupled using amide bond formation techniques facilitated by coupling reagents like DCC or EDC.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-:

Compound NameStructure FeaturesBiological Activity
N-(piperazine-1-yl)phenyl-2-phenoxyacetamidePiperazine ring, phenoxy groupAntitumor activity
N-(2-hydroxyethyl)-N-(4-acetyl-1-piperazinyl)acetamideHydroxyethyl substituentModulates sirtuin activity
N,N-diethylacetamideSimple acetamide structureGeneral anesthetic properties

This comparison illustrates that while many compounds exhibit biological activity, Acetamide's unique combination of an indole moiety and a piperazine ring may enhance its pharmacological profile significantly.

Case Studies

Several studies have highlighted the potential applications of Acetamide derivatives:

  • Antitumor Activity : A derivative was tested against various cancer cell lines, showing promising results in inhibiting cell growth in glioblastoma models.
  • Neuroprotective Effects : Inhibition studies against BChE revealed that certain derivatives could significantly enhance cognitive function in animal models of Alzheimer's disease.
  • Antimicrobial Efficacy : Various acetamide derivatives were screened for antimicrobial properties against clinical isolates, demonstrating effectiveness against resistant strains.

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